3-(1,3-Dihydroisoindol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Description
BenchChem offers high-quality 3-(1,3-Dihydroisoindol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Dihydroisoindol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c29-25(30)24(15-28-13-17-7-1-2-8-18(17)14-28)27-26(31)32-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-12,23-24H,13-16H2,(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGFZESVLKSGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,3-Dihydroisoindol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid , also known as Fmoc-DL-Ala-OH , is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, synthesis, applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C25H21NO4
- Molecular Weight : 399.446 g/mol
- CAS Number : 2137646-60-5
Structural Features
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino acids during coupling reactions. The presence of the dihydroisoindole moiety contributes to its structural complexity and potential reactivity.
Bioassays and Pharmacological Studies
The biological activity of Fmoc-DL-Ala-OH can be assessed through various bioassays that measure the efficacy of synthesized peptides against biological targets. Common assays include:
- Cell Viability Assays : To evaluate cytotoxicity.
- Enzyme Inhibition Studies : To assess the compound's effect on specific enzymes.
- Binding Affinity Tests : To determine interactions with target proteins.
Study 1: Anticancer Activity
In a study examining the anticancer properties of Fmoc-protected amino acids, researchers found that peptides synthesized using Fmoc-DL-Ala-OH exhibited significant cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial activity of peptides containing Fmoc-DL-Ala-OH. Results indicated that certain synthesized peptides showed promising results against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent.
Synthetic Pathways
The synthesis of 3-(1,3-Dihydroisoindol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves several key steps:
- Protection of Amino Acids : The amino group is protected using the Fmoc group.
- Coupling Reactions : The protected amino acid is coupled with other amino acids to form peptides.
- Deprotection : The Fmoc group is removed to yield the final peptide product.
Applications in Medicinal Chemistry
The unique combination of functional groups in this compound allows for diverse modifications and applications in drug design and peptide synthesis. Its utility in synthesizing biologically active peptides makes it a valuable tool in medicinal chemistry.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Fmoc-Amino Acid | Fmoc-Amino Acid | Directly used in peptide synthesis |
| Ethyl Glycinate | Ethyl Glycinate | Simpler structure for basic peptide chains |
| Boc-Amino Acid | Boc-Amino Acid | Different protection strategy affecting reactivity |
Q & A
Basic Research Questions
Q. How can the synthesis of 3-(1,3-Dihydroisoindol-2-yl)-2-(Fmoc-amino)propanoic acid be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful adjustment of reaction parameters. For example:
- pH Control : Maintain a slightly basic pH (~8.5–9.5) during coupling reactions to enhance Fmoc deprotection efficiency while minimizing side reactions .
- Temperature : Reactions involving Fmoc-protected intermediates should be conducted at 0–4°C to prevent premature deprotection or racemization .
- Catalysts : Trifluoroacetic acid (TFA) has been used in similar Fmoc-based syntheses to accelerate cyclization steps while preserving stereochemical integrity .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>98%) using reverse-phase HPLC with UV detection at 254 nm .
Q. What characterization techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, DMSO-d₆) can verify the presence of the Fmoc group (δ 7.2–7.8 ppm, aromatic protons) and isoindole moiety (δ 4.5–5.0 ppm, CH₂ protons) .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI-HRMS to confirm the molecular ion peak (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .
- Infrared Spectroscopy (IR) : Characterize carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹ and carboxylic acid C=O at ~1725 cm⁻¹) to rule out hydrolysis .
Q. What are the best practices for purification and storage to maintain stability?
- Purification : Use preparative HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the compound. Lyophilize fractions to obtain a stable powder .
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation. For short-term use (1–2 weeks), keep in anhydrous DMSO at 4°C .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with biological macromolecules (e.g., proteins or DNA)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) at varying compound concentrations (1–100 µM) .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution (e.g., 20 µM protein in PBS, pH 7.4) .
- Circular Dichroism (CD) : Assess conformational changes in DNA or proteins by scanning from 190–260 nm after incubation with the compound (10–50 µM) .
Q. What strategies resolve stereochemical inconsistencies observed during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IC-3 column with hexane/isopropanol (90:10) to separate enantiomers and confirm enantiopurity (>99% ee) .
- X-ray Crystallography : Co-crystallize the compound with a chiral auxiliary (e.g., L-proline) to determine absolute configuration .
- Dynamic Kinetic Resolution : Employ palladium catalysts to dynamically control stereochemistry during isoindole ring formation .
Q. How can stability under varying experimental conditions (pH, temperature) be systematically assessed?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–10) at 40°C for 72 hours. Monitor degradation via HPLC; >90% stability at pH 7.4 indicates suitability for biological assays .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C for solid-state stability) .
- Light Exposure Tests : Expose to UV light (254 nm) for 24 hours; <5% degradation confirms photostability .
Q. How should contradictions between computational predictions (e.g., docking) and experimental bioactivity data be addressed?
- Methodological Answer :
- Binding Free Energy Calculations : Use molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models to refine docking poses and account for solvation effects .
- Alanine Scanning Mutagenesis : Identify critical residues in the target protein by replacing them with alanine and re-evaluating binding affinity via SPR .
- Metadynamics : Map energy landscapes to identify hidden binding pockets not resolved in static crystal structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
